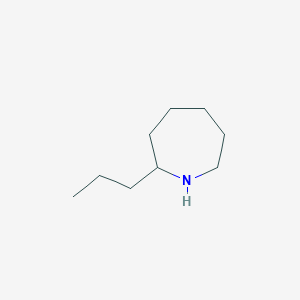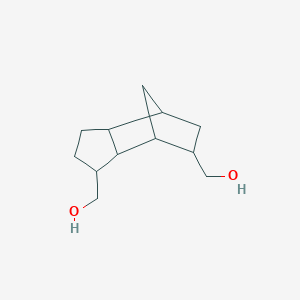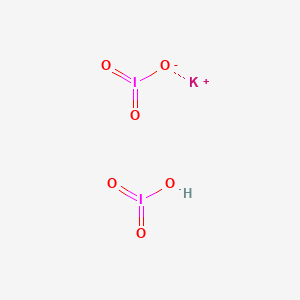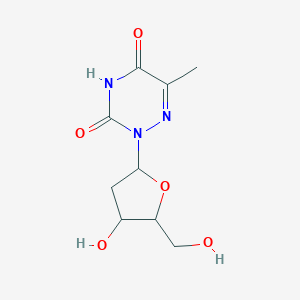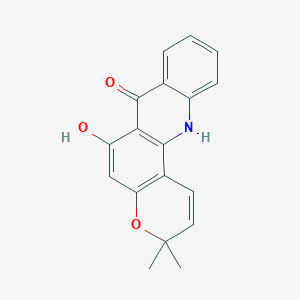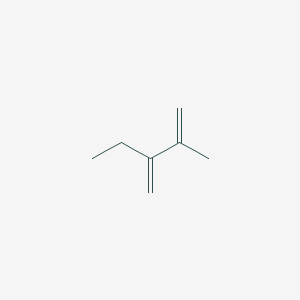
1,3-Butadiene, 2-ethyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiene, 2-ethyl-3-methyl- is a colorless, flammable gas that is widely used in the production of synthetic rubber, resins, and plastics. It is also found in cigarette smoke, automobile exhaust, and other industrial emissions. Despite its widespread use, 1,3-Butadiene, 2-ethyl-3-methyl- is known to be a potent carcinogen, with the potential to cause cancer in humans.
Mecanismo De Acción
The mechanism of action of 1,3-Butadiene, 2-ethyl-3-methyl- is not well understood, but it is believed to cause damage to DNA, leading to mutations that can result in cancer. It may also interfere with the body's natural defense mechanisms against cancer, such as apoptosis (programmed cell death).
Efectos Bioquímicos Y Fisiológicos
Exposure to 1,3-Butadiene, 2-ethyl-3-methyl- can cause a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. It can also cause inflammation, which can contribute to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Butadiene, 2-ethyl-3-methyl- is commonly used in laboratory experiments to study its effects on cells and tissues. One advantage of using this compound is that it is readily available and relatively inexpensive. However, there are also limitations to its use, such as the fact that it is highly toxic and must be handled with care. It can also be difficult to control the level of exposure in experiments, which can make it challenging to interpret the results.
Direcciones Futuras
There are many future directions for research on 1,3-Butadiene, 2-ethyl-3-methyl-. One area of focus is the development of new methods for detecting and measuring exposure to this compound, which could help to improve workplace safety and reduce the risk of cancer and other health problems. Another area of research is the development of new treatments for cancer that target the mechanisms of action of 1,3-Butadiene, 2-ethyl-3-methyl-. Finally, there is a need for more research on the long-term health effects of exposure to this compound, particularly in populations that are at increased risk, such as industrial workers and smokers.
Métodos De Síntesis
1,3-Butadiene, 2-ethyl-3-methyl- is typically synthesized by the catalytic dehydrogenation of isoprene, which is a natural compound found in rubber latex. The process involves heating isoprene with a catalyst, such as copper or iron, to remove hydrogen atoms and form 1,3-Butadiene, 2-ethyl-3-methyl-.
Aplicaciones Científicas De Investigación
1,3-Butadiene, 2-ethyl-3-methyl- has been the subject of extensive scientific research due to its potential health effects. Studies have shown that exposure to 1,3-Butadiene, 2-ethyl-3-methyl- can increase the risk of developing cancer, particularly leukemia and lymphoma. It has also been linked to respiratory problems, such as asthma and chronic bronchitis.
Propiedades
Número CAS |
14145-44-9 |
|---|---|
Nombre del producto |
1,3-Butadiene, 2-ethyl-3-methyl- |
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
2-methyl-3-methylidenepent-1-ene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h2,4-5H2,1,3H3 |
Clave InChI |
PJXJBPMWCKMWLS-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=C)C |
SMILES canónico |
CCC(=C)C(=C)C |
Otros números CAS |
14145-44-9 |
Sinónimos |
CH2=C(CH3)C(C2H5)=CH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



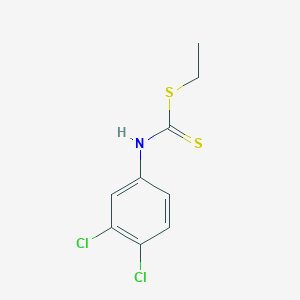
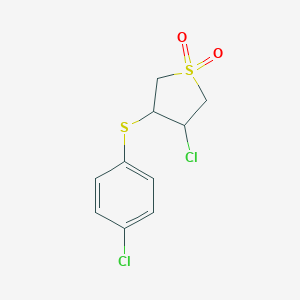
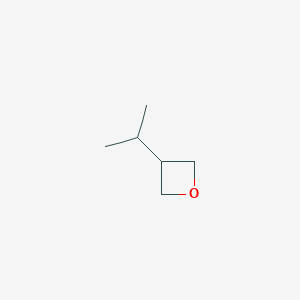
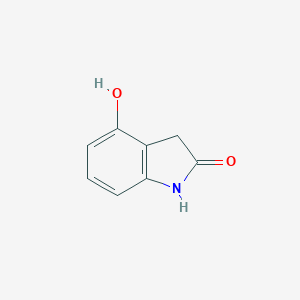
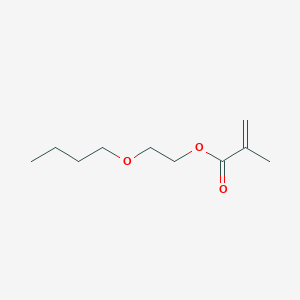
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
